LogP Differentiation: Enhanced Lipophilicity vs. 4-Benzylpiperidine
The 3-methyl substitution on the benzyl ring elevates the compound's lipophilicity compared to the unsubstituted 4-benzylpiperidine core. The predicted LogP (ACD/Labs) for 4-(3-Methyl-benzyl)-piperidine is 3.38, representing an increase of +0.82 log units over the LogP of 2.56 for 4-benzylpiperidine [1]. This higher LogP value is expected to enhance passive membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeted drug discovery programs. A vendor-sourced experimental LogP of 3.036 (Fluorochem) confirms the elevated lipophilicity trend .
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.38 (ACD/Labs predicted); LogP = 3.036 (vendor experimental, Fluorochem) |
| Comparator Or Baseline | 4-Benzylpiperidine: LogP = 2.56 (ACD/Labs predicted / PubChem XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.82 log units (predicted); ΔLogP ≈ +0.48 log units (experimental) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 for predicted values; experimental LogP by vendor (Fluorochem). 4-Benzylpiperidine reference values from PubChem XLogP3 and multiple literature sources. |
Why This Matters
A LogP difference of ~0.5–0.8 units can significantly alter compound partitioning, oral absorption, and CNS exposure, making the 3-methyl derivative a superior choice for programs requiring enhanced lipophilicity without adding excessive molecular weight.
- [1] PubChem. 4-Benzylpiperidine. CID 31738. XLogP3-AA: 2.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzylpiperidine. View Source
